Dde-L-lys(boc)-OH Dde-L-lys(boc)-OH
Brand Name: Vulcanchem
CAS No.: 1189586-14-8
VCID: VC0558023
InChI: InChI=1S/C21H34N2O6/c1-13(17-15(24)11-21(5,6)12-16(17)25)23-14(18(26)27)9-7-8-10-22-19(28)29-20(2,3)4/h14,24H,7-12H2,1-6H3,(H,22,28)(H,26,27)/t14-/m0/s1
SMILES: CC(=NC(CCCCNC(=O)OC(C)(C)C)C(=O)O)C1=C(CC(CC1=O)(C)C)O
Molecular Formula: C21H34N2O6
Molecular Weight: 410,51 g/mole

Dde-L-lys(boc)-OH

CAS No.: 1189586-14-8

Cat. No.: VC0558023

Molecular Formula: C21H34N2O6

Molecular Weight: 410,51 g/mole

* For research use only. Not for human or veterinary use.

Dde-L-lys(boc)-OH - 1189586-14-8

Specification

CAS No. 1189586-14-8
Molecular Formula C21H34N2O6
Molecular Weight 410,51 g/mole
IUPAC Name (2S)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Standard InChI InChI=1S/C21H34N2O6/c1-13(17-15(24)11-21(5,6)12-16(17)25)23-14(18(26)27)9-7-8-10-22-19(28)29-20(2,3)4/h14,24H,7-12H2,1-6H3,(H,22,28)(H,26,27)/t14-/m0/s1
SMILES CC(=NC(CCCCNC(=O)OC(C)(C)C)C(=O)O)C1=C(CC(CC1=O)(C)C)O

Introduction

Chemical Identity and Structural Characteristics

Dde-L-lys(boc)-OH is a protected form of the essential amino acid lysine, featuring dual protection strategy with distinct chemical properties. The compound contains a 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group protecting the α-amino group and a tert-butoxycarbonyl (Boc) group protecting the ε-amino group on the lysine side chain.

Basic Chemical Information

The compound's fundamental chemical characteristics are summarized in Table 1:

PropertyValue
Chemical NameN-α-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-N-ε-t-butyloxycarbonyl-L-lysine
CAS Number1189586-14-8
Molecular FormulaC21H34N2O6
Molecular Weight410.51 g/mol
IUPAC Name(2S)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
StereochemistrySingle defined stereocenter (L-configuration)

This peptide synthesis reagent contains multiple functional groups including a carboxylic acid, protected amines, and cyclic ketones that contribute to its specific reactivity profile .

Physicochemical Properties

Understanding the physicochemical properties of Dde-L-lys(boc)-OH is essential for optimizing its use in synthetic procedures. Table 2 presents key physicochemical parameters:

PropertyValue
XLogP32.7
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count7
Rotatable Bond Count10
Topological Polar Surface Area125 Ų
Heavy Atom Count29
Complexity701

These properties influence the compound's solubility, reactivity, and handling characteristics in peptide synthesis workflows .

Synthetic Applications in Peptide Chemistry

Dde-L-lys(boc)-OH is primarily used in solid-phase peptide synthesis (SPPS) to introduce lysine residues into peptide sequences while maintaining orthogonal protection capabilities.

Orthogonal Protection Strategy

The key advantage of Dde-L-lys(boc)-OH lies in its orthogonal protection scheme, allowing selective deprotection of either amino group under different conditions. The Dde group can be selectively removed using mild hydrazine treatment (typically 2% hydrazine in DMF), while leaving the Boc group intact. Conversely, the Boc group can be cleaved using acidic conditions (typically trifluoroacetic acid) without affecting the Dde protection .

This orthogonality enables precise control over peptide assembly and modification strategies, particularly when building complex peptide architectures.

Advanced Peptide Structures

Dde-L-lys(boc)-OH facilitates the synthesis of structurally sophisticated peptides, including:

  • Branched peptides with multiple arms

  • Peptides with selective side-chain modifications

  • Multi-epitope peptide constructs

  • Cyclic peptides with specific linkage points

  • Template-assembled synthetic proteins (TASP)

  • Multiple antigen peptides (MAP)

These advanced structures often serve as scaffolds for biological research, immunological studies, and drug development programs .

Synthesis Methodologies

The synthesis of peptides incorporating Dde-L-lys(boc)-OH typically follows established solid-phase peptide synthesis protocols with specific considerations for the orthogonal protecting groups.

Incorporation into Peptide Sequences

When incorporating Dde-L-lys(boc)-OH into peptide sequences, standard coupling reagents such as HBTU, HATU, or DIC/HOBt can be employed. The carboxylic acid group of Dde-L-lys(boc)-OH reacts with the N-terminal amino group of the growing peptide chain on solid support. Following coupling, the synthesis can proceed in two directions:

  • Continuation of the peptide chain synthesis with the Dde group remaining intact

  • Selective removal of the Dde group using hydrazine to enable side-chain modification or branching

This flexibility allows for diverse synthetic strategies in creating structurally complex peptides .

Selective Deprotection Considerations

When utilizing Dde-L-lys(boc)-OH in peptide synthesis, important considerations include:

  • Dde deprotection is typically performed using 2% hydrazine in DMF

  • When Dde groups are used in conjunction with allyl-based protecting groups, allyl alcohol should be included in the deprotection solution to prevent reduction of the allyl group

  • Monitoring of the Dde deprotection is possible via UV detection at 290-310 nm

  • Dde migration between lysine residues has been reported under certain conditions, which may necessitate optimization of synthesis protocols

Comparison with Related Compounds

Several lysine derivatives with various protection schemes are available for peptide synthesis. Understanding their comparative properties helps in selecting the appropriate reagent for specific applications.

Comparative Analysis of Protected Lysine Derivatives

Table 3 provides a comparison of Dde-L-lys(boc)-OH with related lysine derivatives commonly used in peptide synthesis:

Compoundα-Protectionε-ProtectionDeprotection ConditionsKey Applications
Dde-L-lys(boc)-OHDdeBocDde: 2% hydrazine in DMF
Boc: TFA
Complex peptides, selective side-chain modifications
Fmoc-L-lys(Boc)-OHFmocBocFmoc: 20% piperidine in DMF
Boc: TFA
Standard SPPS, most common lysine derivative
Boc-L-lys(Fmoc)-OHBocFmocBoc: TFA
Fmoc: 20% piperidine in DMF
Reverse protection scheme for specialized applications
Fmoc-L-lys(Dde)-OHFmocDdeFmoc: 20% piperidine in DMF
Dde: 2% hydrazine in DMF
Branched peptides, MAP synthesis
Fmoc-L-lys(ivDde)-OHFmocivDdeFmoc: 20% piperidine in DMF
ivDde: 2-5% hydrazine in DMF
Enhanced stability against Dde migration

This comparison highlights the specialized role of Dde-L-lys(boc)-OH in the peptide chemist's toolkit, particularly for synthesizing peptides requiring selective manipulation of the lysine side chain .

Protection Group Orthogonality

The orthogonality between the Dde and Boc protecting groups in Dde-L-lys(boc)-OH offers unique advantages in peptide synthesis strategies. Unlike Fmoc/Boc or Alloc/Boc combinations, the Dde/Boc pair provides distinct chemical reactivity that can be exploited for complex synthetic sequences involving multiple deprotection and coupling steps .

Research Applications and Case Studies

Recent research utilizing Dde-L-lys(boc)-OH demonstrates its versatility in creating functionally complex peptide structures.

Nucleopeptide Synthesis

Future Research Directions

The unique orthogonal protection strategy afforded by Dde-L-lys(boc)-OH continues to inspire new applications in peptide science and bioconjugate chemistry.

Emerging Applications

Potential future applications for Dde-L-lys(boc)-OH include:

  • Development of next-generation antibody-drug conjugates with precise drug-to-antibody ratios

  • Creation of multi-functional peptide therapeutics with targeting, imaging, and therapeutic capabilities

  • Synthesis of peptide-based nanomaterials with defined spatial organization

  • Production of peptide-oligonucleotide conjugates for gene delivery and regulation

  • Assembly of synthetic vaccine constructs with multiple epitopes

These emerging applications leverage the selective modification capabilities that Dde-L-lys(boc)-OH enables in peptide synthesis workflows .

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